2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-methylacetamide
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Description
2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-methylacetamide is a useful research compound. Its molecular formula is C13H14BrN3OS and its molecular weight is 340.24. The purity is usually 95%.
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Biological Activity
The compound 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-methylacetamide , also known by its CAS number 338422-60-9, is a member of the imidazole class of compounds, which have been widely studied for their biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H13BrN2OS, with a molecular weight of approximately 341.22 g/mol. The structure features a bromophenyl group and an imidazole ring, which are crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C13H13BrN2OS |
Molecular Weight | 341.22 g/mol |
CAS Number | 338422-60-9 |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.
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HSP90 Inhibition :
- The compound has been identified as a potential inhibitor of Heat Shock Protein 90 (HSP90), a chaperone protein that plays a significant role in the stabilization and maturation of numerous client proteins involved in cancer progression. Inhibition of HSP90 leads to the degradation of these client proteins via the ubiquitin-proteasome pathway, thereby reducing oncogenic signaling pathways and potentially offering therapeutic benefits in cancer treatment .
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Antimicrobial Activity :
- Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the imidazole ring is often associated with enhanced activity against various bacterial strains, making it a candidate for further investigation in antibiotic development.
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Anti-inflammatory Effects :
- Some derivatives of imidazole compounds have shown anti-inflammatory properties by inhibiting key inflammatory mediators. This suggests that this compound may also exhibit similar effects, warranting further exploration.
Research Findings and Case Studies
Several studies have explored the biological activities associated with imidazole derivatives, providing insights into their potential applications:
- Preclinical Studies : In a study examining related imidazole compounds, it was found that modifications to the side chains significantly altered their binding affinity to HSP90 and improved their pharmacokinetic profiles . This highlights the importance of structural optimization in enhancing therapeutic efficacy.
- Toxicological Profiles : Some imidazole derivatives have been reported to cause adverse effects such as hepatotoxicity at higher doses. Therefore, understanding the toxicological profiles of this compound is crucial for its development as a therapeutic agent .
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3OS/c1-15-12(18)8-19-13-16-7-11(17(13)2)9-3-5-10(14)6-4-9/h3-7H,8H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZUUWFAQTUGCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.